3-(Difluoromethoxy)-2-fluoroaniline hydrochloride
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Overview
Description
3-(Difluoromethoxy)-2-fluoroaniline hydrochloride is a chemical compound that features a difluoromethoxy group and a fluoroaniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-fluoroaniline with difluoromethyl ether in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-2-fluoroaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(Difluoromethoxy)-2-fluoroaniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-2-fluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)aniline: Lacks the additional fluorine atom, which may affect its chemical reactivity and biological activity.
2-Fluoroaniline: Does not have the difluoromethoxy group, resulting in different chemical properties and applications.
3-(Difluoromethoxy)phenylacetylene:
Uniqueness
3-(Difluoromethoxy)-2-fluoroaniline hydrochloride is unique due to the presence of both the difluoromethoxy and fluoroaniline groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can enhance its performance in various applications .
Properties
Molecular Formula |
C7H7ClF3NO |
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Molecular Weight |
213.58 g/mol |
IUPAC Name |
3-(difluoromethoxy)-2-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C7H6F3NO.ClH/c8-6-4(11)2-1-3-5(6)12-7(9)10;/h1-3,7H,11H2;1H |
InChI Key |
IFKPCTQHNMJFED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)F)N.Cl |
Origin of Product |
United States |
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